molecular formula C16H20N4O4 B11011547 N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11011547
M. Wt: 332.35 g/mol
InChI Key: WHYYQCFGMDATBZ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a quinazolin-4-one core linked to a glycinamide moiety via an acetyl group. The glycinamide is further substituted with a 3-methoxypropyl chain, which may enhance solubility and influence pharmacokinetic properties. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition and anticancer effects .

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C16H20N4O4/c1-24-8-4-7-17-14(21)9-18-15(22)10-20-11-19-13-6-3-2-5-12(13)16(20)23/h2-3,5-6,11H,4,7-10H2,1H3,(H,17,21)(H,18,22)

InChI Key

WHYYQCFGMDATBZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide are not explicitly documented. industrial production methods likely involve specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are not specified.

Scientific Research Applications

N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide finds applications in several scientific fields:

    Chemistry: Potential use as a building block in organic synthesis.

    Biology: Investigation of its interactions with biological macromolecules.

    Medicine: Exploration of its pharmacological properties.

    Industry: Possible applications in drug development or materials science.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

2-(6-Chloro-4-Oxoquinazolin-3(4H)-yl)-N-(4-Isopropylphenyl)Acetamide (618443-37-1)
  • Core Structure: Quinazolinone with a chloro substituent at position 4.
  • Substituents : N-(4-isopropylphenyl)acetamide.
  • The isopropylphenyl substituent increases lipophilicity compared to the methoxypropyl-glycinamide in the target compound, which may reduce aqueous solubility .
Glycopyranosylamine Derivatives of 3-Aminoquinazolin-4(3H)-ones
  • Core Structure: Quinazolinone with glycosylamine substituents.
  • Substituents: Sugar moieties (e.g., glycopyranosyl) attached to the 3-amino group.
  • Key Differences : Glycosylation improves water solubility but may limit membrane permeability due to increased polarity. The target compound’s methoxypropyl-glycinamide likely offers a balance between solubility and permeability, making it more suitable for systemic distribution .

Analogues with Heterocyclic Cores Other Than Quinazolinone

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)Acetamides
  • Core Structure: Thiazolidinone (4-oxothiazolidin-3-yl).
  • Substituents : Arylidene and acetamide groups.
  • Key Differences: Thiazolidinones are associated with antimicrobial and antidiabetic activities, contrasting with quinazolinones’ kinase-targeting roles. The target compound’s glycinamide chain may enable unique interactions absent in thiazolidinone derivatives .
Oxazolidinone-Glycinamide Derivatives
  • Core Structure: Oxazolidinone (e.g., 4-hydroxymethyl-2-oxo-5-triazolyl-oxazolidinone).
  • Substituents : Glycinamide with hydroxyl or triazolyl groups.
  • Key Differences: Oxazolidinones are known for antibacterial activity (e.g., linezolid). The target compound’s quinazolinone core and methoxypropyl group may shift its biological targets toward eukaryotic enzymes, such as kinases, rather than bacterial ribosomes .

Physicochemical and Pharmacokinetic Comparisons

Compound Class Core Structure Key Substituents Solubility Likely Bioactivity References
Target Compound Quinazolinone 3-Methoxypropyl-glycinamide Moderate (polar) Kinase inhibition
Chloro-Quinazolinone Quinazolinone 4-Isopropylphenyl Low Undisclosed
Glycosyl-Quinazolinone Quinazolinone Glycopyranosyl High Anticancer (hypothetical)
Thiazolidinone Acetamide Thiazolidinone Arylidene Variable Antimicrobial
Oxazolidinone-Glycinamide Oxazolidinone Hydroxyl/triazolyl Moderate Antibacterial

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